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Introduction
The ability to visualize dynamic cellular processes in real-time is a cornerstone of modern

biological research and drug development. Bioorthogonal chemistry, a set of reactions that can

occur in living systems without interfering with native biochemical processes, has revolutionized

our ability to label and track biomolecules with high specificity.[1] Among these reactions, the

inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a strained

dienophile, such as a trans-cyclooctene (TCO), stands out for its exceptionally fast reaction

kinetics and biocompatibility.[2][3][4] This reaction is catalyst-free and proceeds efficiently

under physiological conditions.[5]

This application note details a no-wash imaging protocol utilizing Sulfo-Cy3-Tetrazine, a

water-soluble and bright fluorescent probe. The "no-wash" capability is enabled by the

fluorogenic nature of the tetrazine-dye conjugate.[1][6] The tetrazine moiety effectively

quenches the fluorescence of the proximate Cy3 dye. Upon reaction with a TCO-tagged

biomolecule of interest, this quenching is relieved, leading to a significant increase in

fluorescence and a high signal-to-noise ratio without the need for washing away unbound

probe.[1][6] This methodology is particularly advantageous for imaging sensitive live cells, as it

minimizes handling and potential stress induced by wash steps.
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The core of this imaging technique is the highly efficient and specific reaction between a

tetrazine and a trans-cyclooctene (TCO). This bioorthogonal ligation involves a [4+2]

cycloaddition followed by a retro-Diels-Alder reaction that releases nitrogen gas, irreversibly

forming a stable dihydropyridazine product.[2][5]
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The bioorthogonal reaction between Sulfo-Cy3-Tetrazine and a TCO-modified biomolecule.

Quantitative Data
The performance of Sulfo-Cy3-Tetrazine in no-wash imaging is underpinned by its spectral

properties and the rapid kinetics of the TCO ligation.
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Property Value Reference

Sulfo-Cy3 Spectral Properties

Excitation Maximum (λex) ~554 nm [7][8]

Emission Maximum (λem) ~568 nm [7][8]

TCO-Tetrazine Ligation

Kinetics

Second-Order Rate Constant

(k₂)
Up to 1 x 10⁶ M⁻¹s⁻¹ [2][4]

General Protocol Parameters

Sulfo-Cy3-Tetrazine

Concentration
1 - 10 µM [7]

Incubation Time 30 - 60 minutes [5][7]

Experimental Protocols
This section provides a general protocol for no-wash live-cell imaging of a TCO-modified

biomolecule using Sulfo-Cy3-Tetrazine. Optimization may be required depending on the cell

type, the specific biomolecule being targeted, and the imaging system.

Materials
Live cells expressing or labeled with a TCO-modified biomolecule

Sulfo-Cy3-Tetrazine

Anhydrous Dimethylsulfoxide (DMSO)

Live-cell imaging medium (e.g., phenol red-free DMEM)

Phosphate-Buffered Saline (PBS), pH 7.4

Imaging-compatible culture vessels (e.g., glass-bottom dishes or plates)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.targetmol.com/compound/cy3
https://axispharm.com/product-category/fluorescent-dyes/cyanine-dyes/sulfo-cyanine3-dye/
https://www.targetmol.com/compound/cy3
https://axispharm.com/product-category/fluorescent-dyes/cyanine-dyes/sulfo-cyanine3-dye/
https://broadpharm.com/protocol_files/tco_tz_click_chemistry
https://www.researchgate.net/publication/23568249_Tetrazine-Based_Cycloadditions_Application_to_Pretargeted_Live_Cell_Imaging
https://www.targetmol.com/compound/cy3
https://www.benchchem.com/pdf/Improving_the_signal_to_noise_ratio_in_Cy3_PEG2_TCO_imaging.pdf
https://www.targetmol.com/compound/cy3
https://www.benchchem.com/product/b15599151?utm_src=pdf-body
https://www.benchchem.com/product/b15599151?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15599151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for No-Wash Live-Cell Imaging

Start
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A general experimental workflow for no-wash live-cell imaging.

Detailed Procedure
Cell Preparation: a. Seed cells in a glass-bottom dish or plate suitable for live-cell imaging. b.

Introduce the TCO-modified biomolecule. This can be achieved through various methods,

such as metabolic labeling with a TCO-containing precursor, genetic incorporation of a TCO-
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bearing unnatural amino acid, or incubation with a TCO-conjugated ligand (e.g., an antibody

or small molecule) that binds to a target of interest. c. Ensure cells are healthy and at an

appropriate confluency for imaging. d. Replace the culture medium with pre-warmed, phenol

red-free live-cell imaging medium.

Probe Preparation: a. Prepare a stock solution of Sulfo-Cy3-Tetrazine in anhydrous DMSO

(e.g., 1-10 mM). b. On the day of the experiment, dilute the stock solution in live-cell imaging

medium to the final working concentration (typically 1-10 µM). Vortex briefly to ensure

complete dissolution.

Labeling and Imaging: a. Add the Sulfo-Cy3-Tetrazine working solution to the cells. b.

Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO₂. c.

Transfer the dish or plate to a live-cell imaging microscope equipped with appropriate filter

sets for Cy3 (Excitation: ~554 nm, Emission: ~568 nm). d. Acquire images. Due to the

fluorogenic nature of the reaction, no wash steps are required before imaging. The

background fluorescence from the unbound probe is minimal.

Application Example: Tracking Receptor
Internalization
A powerful application of this no-wash imaging technique is the real-time tracking of cell surface

receptor dynamics, such as ligand-induced internalization.

Pre-targeting: Label a cell surface receptor with a TCO-modified antibody or ligand.

Labeling: Add Sulfo-Cy3-Tetrazine to the cell medium. The probe will react with the TCO-

tagged receptors on the cell surface, causing them to become fluorescent.

Stimulation and Imaging: Introduce a stimulus (e.g., a natural ligand of the receptor) to

induce internalization.

Analysis: Monitor the movement of the fluorescently labeled receptors from the cell

membrane into intracellular vesicles over time using live-cell microscopy.
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Tracking receptor internalization using Sulfo-Cy3-Tetrazine.

Troubleshooting
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Issue Possible Cause Suggested Solution

High Background

Fluorescence

- Probe concentration is too

high.- Non-specific binding of

the probe.

- Titrate the Sulfo-Cy3-

Tetrazine concentration to find

the optimal balance between

signal and background.-

Ensure the imaging medium is

free of components that might

react with the probe.

Weak or No Signal

- Low expression or labeling of

the TCO-modified

biomolecule.- Inefficient TCO-

tetrazine reaction.-

Photobleaching.

- Confirm the presence and

accessibility of the TCO tag.-

Increase the incubation time or

probe concentration.- Minimize

light exposure and use

appropriate anti-fade reagents

if necessary for long-term

imaging.[9]

Conclusion
The no-wash imaging protocol using Sulfo-Cy3-Tetrazine offers a rapid, specific, and gentle

method for labeling and visualizing biomolecules in living cells. The exceptional kinetics and

fluorogenic nature of the TCO-tetrazine ligation provide a high signal-to-noise ratio, eliminating

the need for wash steps and enabling the study of sensitive, dynamic cellular processes with

minimal perturbation. This technique is a valuable tool for a wide range of applications in basic

research and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11775852/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11775852/
https://broadpharm.com/protocol_files/tco_tz_click_chemistry
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Tetrazine_SS_NHS_in_Live_Cell_Imaging.pdf
https://www.researchgate.net/publication/23568249_Tetrazine-Based_Cycloadditions_Application_to_Pretargeted_Live_Cell_Imaging
https://www.benchchem.com/pdf/Improving_the_signal_to_noise_ratio_in_Cy3_PEG2_TCO_imaging.pdf
https://www.researchgate.net/publication/388917749_Design_strategies_for_tetrazine_fluorogenic_probes_for_bioorthogonal_imaging
https://www.targetmol.com/compound/cy3
https://axispharm.com/product-category/fluorescent-dyes/cyanine-dyes/sulfo-cyanine3-dye/
https://documents.thermofisher.com/TFS-Assets/BID/brochures/5-steps-to-live-cell-imaging.pdf
https://www.benchchem.com/product/b15599151#no-wash-imaging-protocol-using-sulfo-cy3-tetrazine
https://www.benchchem.com/product/b15599151#no-wash-imaging-protocol-using-sulfo-cy3-tetrazine
https://www.benchchem.com/product/b15599151#no-wash-imaging-protocol-using-sulfo-cy3-tetrazine
https://www.benchchem.com/product/b15599151#no-wash-imaging-protocol-using-sulfo-cy3-tetrazine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15599151?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15599151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15599151?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

